N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-22-14(15-7-4-8-25-15)10-13(21-22)11-20-19(23)17-9-12-5-3-6-16(24-2)18(12)26-17/h3-10H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXVWBGMQDWQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research.
Mode of Action
The mode of action of this compound is not well-documented. Generally, a compound interacts with its targets by binding to specific sites, leading to changes in the target’s function. This can result in a variety of effects, such as the inhibition or activation of enzymes, modulation of ion channels, or interference with DNA synthesis.
Biochemical Pathways
Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties, suggesting that they may interact with multiple pathways.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects can range from changes in cell signaling and function to alterations in gene expression.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. .
Biological Activity
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A furan ring
- A pyrazole ring
- A benzofuran moiety
These structural components contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.
| Component | Description |
|---|---|
| Furan Ring | Contributes to reactivity and biological interactions |
| Pyrazole Ring | Associated with various pharmacological activities |
| Benzofuran Moiety | Enhances hydrophobic interactions with biological targets |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .
- The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Binding : The presence of the benzamide moiety allows for binding to various receptors, influencing cellular signaling pathways.
In Vitro Studies
Research has demonstrated that derivatives of this compound show significant cytotoxicity in vitro. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl-benzamide | HeLa | 15.1 |
| N-(5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl-benzamide | MCF-7 | 18.6 |
These results indicate promising potential for further development as anticancer agents.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer and inflammation. These studies provide insights into:
- Binding Sites : Identification of key residues involved in binding.
- Affinity Scores : Quantitative measures indicating the strength of interaction with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Furan-Pyrazole Hybrids
The compound shares structural similarities with methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates described in . These derivatives, synthesized via cyclocondensation of hydrazine hydrate with furan-containing diketones, exhibit analgesic activity in preclinical models. Key differences include:
- Biological Activity : While the analogues in showed significant analgesic effects (e.g., tail-flick test ED₅₀ values < 50 mg/kg), the carboxamide substitution in the target compound may alter potency or selectivity due to increased hydrogen-bonding capacity .
Table 1: Structural and Functional Comparison
Ranitidine-Related Compounds ()
Ranitidine derivatives, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (), share furan and pyrazole-like motifs but differ in functional groups:
- Key Differences: Ranitidine analogues feature sulphanyl-ethyl and nitroacetamide groups instead of benzofuran-carboxamide. The dimethylamino group in Ranitidine derivatives enhances solubility but may reduce CNS penetration compared to the methoxy-benzofuran system .
- Synthesis : Ranitidine-related compounds often involve multi-step alkylation and sulfuration processes, whereas the target compound’s synthesis likely employs pyrazole-benzofuran coupling strategies .
Pharmacopeial Standards ()
Compounds like N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (Ranitidine related compound B) highlight regulatory considerations for impurities in furan-containing pharmaceuticals. The target compound’s lack of nitro or thioether groups may reduce genotoxic risk, a common concern in nitro-containing analogues .
Research Implications and Gaps
- Synthetic Challenges : The fusion of benzofuran and pyrazole rings requires precise regioselective methods, as seen in ’s hydrazine-based cyclocondensation.
- Biological Potential: Structural parallels to analgesic pyrazole-carboxylates suggest the target compound merits evaluation in pain models, though its carboxamide group may confer unique pharmacokinetic properties.
- Safety Profiling : Unlike Ranitidine-related compounds with nitro groups, the target compound’s benzofuran-methoxy scaffold may offer a safer profile, warranting toxicity studies.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide?
Key steps include:
- Multi-step coupling : Use EDC∙HCl as a coupling agent in anhydrous chloroform under argon, with 4-DMAP as a catalyst to improve reaction completion .
- Solvent and temperature control : Reactions in ethanol or DMF at 60–80°C enhance intermediate stability .
- Purification : Column chromatography (e.g., toluene/EtOAc with 2% AcOH) ensures high purity .
- Validation : Monitor via TLC and confirm purity via HPLC (>95%) .
Advanced: How can researchers address unexpected intermediates during synthesis, such as incomplete amide bond formation?
Methodological solutions:
- Reagent adjustment : Add 4-DMAP to activate carboxyl groups if EDC∙HCl alone is insufficient .
- Extended reaction times : Prolong reactions to 48–72 hours under inert atmospheres to overcome steric hindrance from the pyrazole and benzofuran moieties .
- Spectroscopic tracking : Use -NMR to detect unreacted starting materials (e.g., residual furan carbonyl signals at δ 7.8–8.2 ppm) .
Basic: What analytical techniques are critical for structural characterization of this compound?
Essential protocols:
- NMR spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., -NMR shifts for methyl groups at δ 3.2–3.5 ppm) .
- Mass spectrometry : ESI-HRMS to verify molecular weight (e.g., [M+H] at m/z 450.12) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve ambiguities in stereochemical assignments for complex heterocyclic regions?
Advanced approaches:
- NOESY experiments : Identify spatial proximity between the 1-methylpyrazole and benzofuran methoxy groups .
- Computational modeling : Compare DFT-calculated -NMR shifts with experimental data to validate spatial orientation .
Basic: What in vitro assays are suitable for initial biological activity screening?
Recommended workflows:
- Enzyme inhibition : Test against COX-2 or kinases using fluorogenic substrates, given structural analogs’ analgesic and anti-inflammatory activity .
- Antimicrobial screening : Use microbroth dilution (MIC assays) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM .
Advanced: How should contradictory results in biological activity (e.g., high in vitro vs. low in vivo efficacy) be analyzed?
Systematic strategies:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .
- Metabolite identification : Use LC-MS to detect rapid hepatic glucuronidation of the methoxybenzofuran group .
- Dose optimization : Adjust formulations (e.g., PEGylated nanoparticles) to enhance solubility and stability .
Basic: What computational tools are recommended for predicting ADME properties?
Key tools:
- SwissADME : Predict logP (~3.2) and aqueous solubility (LogS = -4.1) based on furan and pyrazole hydrophobicity .
- Molinspiration : Estimate drug-likeness scores (>0.5) for CNS penetration potential .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological framework:
- Fragment replacement : Substitute the 7-methoxy group with halogens (e.g., Cl, Br) to modulate electron density and H-bonding .
- Bioisosteric swaps : Replace the furan-2-yl group with thiophene or pyridine and compare IC values .
- 3D-QSAR modeling : Align analogs in CoMFA/CoMSIA grids to identify steric/electrostatic drivers of activity .
Basic: What are the best practices for stability testing under varying pH and temperature conditions?
Protocols:
- Forced degradation : Incubate in PBS (pH 2–9) at 40°C for 48 hours; monitor via HPLC for hydrolytic cleavage of the amide bond .
- Light exposure : Test photostability under ICH Q1B guidelines, noting benzofuran’s UV sensitivity .
Advanced: How can reaction mechanisms for key steps (e.g., pyrazole alkylation) be experimentally validated?
Mechanistic studies:
- Isotope labeling : Use -labeled amines to track nucleophilic attack sites in alkylation reactions .
- Kinetic profiling : Vary reagent concentrations and apply Eyring plots to determine rate-limiting steps .
Basic: What toxicity screening assays are recommended prior to in vivo studies?
Critical evaluations:
- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC > 10 µM desirable) .
- Ames test : Assess mutagenicity using TA98 and TA100 strains .
Advanced: How can researchers elucidate the molecular basis of off-target effects observed in kinase assays?
Integrated approaches:
- Chemoproteomics : Use kinobeads to capture interacting kinases from cell lysates; identify via LC-MS/MS .
- Molecular docking : Screen against PDB structures (e.g., EGFR or JAK2) to predict binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
